molecular formula C15H22N2 B1465507 3-Propyl-1,3,4,6,11,11a-hexahydro-2H-pyrazino[1,2-b]isoquinoline CAS No. 1353505-94-8

3-Propyl-1,3,4,6,11,11a-hexahydro-2H-pyrazino[1,2-b]isoquinoline

Cat. No.: B1465507
CAS No.: 1353505-94-8
M. Wt: 230.35 g/mol
InChI Key: AGEZHCYRAHAXFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Propyl-1,3,4,6,11,11a-hexahydro-2H-pyrazino[1,2-b]isoquinoline is a complex organic compound belonging to the class of pyrazinoisoquinolines. This compound is characterized by its unique hexahydro structure, which includes a pyrazine ring fused to an isoquinoline moiety. The compound’s structural complexity makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Propyl-1,3,4,6,11,11a-hexahydro-2H-pyrazino[1,2-b]isoquinoline can be achieved through multi-step organic synthesis. One common method involves the Ugi-type reaction, which is a multi-component reaction that combines an amine, an aldehyde, an isocyanide, and a carboxylic acid to form the desired product . The reaction conditions typically involve mild temperatures and the use of solvents such as methanol or ethanol.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Propyl-1,3,4,6,11,11a-hexahydro-2H-pyrazino[1,2-b]isoquinoline undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as halides or alkoxides replace hydrogen atoms in the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazinoisoquinolines.

Scientific Research Applications

3-Propyl-1,3,4,6,11,11a-hexahydro-2H-pyrazino[1,2-b]isoquinoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Propyl-1,3,4,6,11,11a-hexahydro-2H-pyrazino[1,2-b]isoquinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-1,3,4,6,11,11a-hexahydro-2H-pyrazino[1,2-b]isoquinoline: Similar structure but with a methyl group instead of a propyl group.

    8-Methoxy-1,3,4,6,11,11a-hexahydro-2H-pyrido[1,2-b]isoquinoline: Contains a methoxy group and a pyrido ring instead of a pyrazino ring.

    Imidazo[1,2-b]isoquinoline-5,10-dione: Features an imidazo ring and dione functional groups.

Uniqueness

3-Propyl-1,3,4,6,11,11a-hexahydro-2H-pyrazino[1,2-b]isoquinoline is unique due to its propyl substituent and the specific arrangement of its hexahydro structure. This uniqueness contributes to its distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

3-propyl-2,3,4,6,11,11a-hexahydro-1H-pyrazino[1,2-b]isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2/c1-2-5-14-11-17-10-13-7-4-3-6-12(13)8-15(17)9-16-14/h3-4,6-7,14-16H,2,5,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGEZHCYRAHAXFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CN2CC3=CC=CC=C3CC2CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Propyl-1,3,4,6,11,11a-hexahydro-2H-pyrazino[1,2-b]isoquinoline
Reactant of Route 2
3-Propyl-1,3,4,6,11,11a-hexahydro-2H-pyrazino[1,2-b]isoquinoline
Reactant of Route 3
3-Propyl-1,3,4,6,11,11a-hexahydro-2H-pyrazino[1,2-b]isoquinoline
Reactant of Route 4
3-Propyl-1,3,4,6,11,11a-hexahydro-2H-pyrazino[1,2-b]isoquinoline
Reactant of Route 5
3-Propyl-1,3,4,6,11,11a-hexahydro-2H-pyrazino[1,2-b]isoquinoline
Reactant of Route 6
3-Propyl-1,3,4,6,11,11a-hexahydro-2H-pyrazino[1,2-b]isoquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.